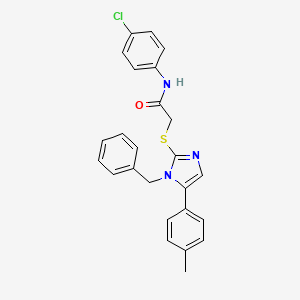

![molecular formula C20H24FN7O B2761139 2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one CAS No. 920226-26-2](/img/structure/B2761139.png)

2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one” is a synthetic compound with a complex structure. It contains a piperazine ring, a triazolopyrimidine moiety, and a fluorophenyl group. The compound’s systematic name suggests that it is an ethyl-substituted derivative of a larger scaffold.

Molecular Structure Analysis

The molecular structure of this compound includes the following features:

- An ethyl group (2 carbons) attached to the central carbon.

- A piperazine ring (a six-membered ring containing two nitrogen atoms).

- A triazolopyrimidine ring (a fused five-membered and six-membered ring system).

- A fluorophenyl group (a phenyl ring with a fluorine substituent).

Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as substitution, addition, or cyclization reactions. These reactions would depend on the functional groups present and the reaction conditions.

Physical And Chemical Properties Analysis

- Melting Point : Yellow solid; mp 328–330 °C.

- Infrared Spectrum (IR) : Absorption bands at 3,375, 3,100 (2NH), and 1,701 (C=O).

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR (DMSO-d6): Peaks at δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), and 11.80 (br.s, 2H, 2NH, D2O-exchangeable).

- 13C NMR (DMSO-d6): Peaks at δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, and 164.42.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has demonstrated the potential of derivatives similar to the compound for antimicrobial and antifungal applications. Studies on novel 1,2,4-triazole derivatives have shown that some compounds possess good to moderate activities against test microorganisms, indicating their potential utility in addressing microbial infections (Bektaş et al., 2007). Similarly, microwave-assisted synthesis of compounds containing penicillanic acid or cephalosporanic acid moieties revealed good-moderate antimicrobial activity, suggesting their application in combating resistant bacterial strains (Başoğlu et al., 2013).

Neuroleptic Activity

A series of new 4-aryl-5-[omega-(4-aryl-1-piperazinyl)alkyl]-2(3H)-oxazolones was synthesized and tested for neuroleptic activity, exhibiting interesting activity with very low liability to extrapyramidal side effects. This indicates the potential of these compounds in the development of new neuroleptic drugs with improved safety profiles (Cascio et al., 1989).

Antitumor Activity

Investigations into novel 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine groups demonstrated significant inhibitory activity against CDC25B, a phosphatase implicated in cancer progression. The findings suggest that these compounds could contribute to the development of new antitumor agents (Ding et al., 2016).

Safety And Hazards

The safety of this compound should be assessed through toxicity studies and other relevant investigations.

Future Directions

Further research is needed to explore the compound’s potential therapeutic applications, optimize its properties, and evaluate its efficacy in relevant disease models.

properties

IUPAC Name |

2-ethyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN7O/c1-3-14(4-2)20(29)27-11-9-26(10-12-27)18-17-19(23-13-22-18)28(25-24-17)16-7-5-15(21)6-8-16/h5-8,13-14H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXATUMFVZSDWIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-bromo-5-methoxyphenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2761058.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2761060.png)

![4-Chloro-7-(4-methoxy-phenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2761061.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761062.png)

![N-(4-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2761065.png)

![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2761066.png)

![6-[(2-Aminoethyl)sulfanyl]-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione](/img/structure/B2761069.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(3,4-dichlorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761073.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2761075.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2761077.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2761078.png)